molecular formula C20H27NO6 B4076436 N-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid

N-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid

Cat. No.: B4076436
M. Wt: 377.4 g/mol
InChI Key: QGQFOLBDVYADCY-UHFFFAOYSA-N
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Description

N-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine; oxalic acid is a complex organic compound with a unique structure It consists of a phenoxy group substituted with methoxy and prop-2-enyl groups, linked to an ethylamine chain, and combined with oxalic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine involves multiple steps. Typically, the process begins with the preparation of the phenoxy intermediate, which is then reacted with an ethylamine derivative under controlled conditions. The final step involves the addition of oxalic acid to form the desired compound. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The phenoxy and amine groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives. Substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.

    Medicine: Research explores its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[2-(2-methoxy-4-prop-1-enylphenoxy)ethoxy]ethyl]butan-2-amine
  • Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate

Uniqueness

Compared to similar compounds, N-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2.C2H2O4/c1-5-8-16-9-10-17(18(15-16)20-4)21-14-13-19(11-6-2)12-7-3;3-1(4)2(5)6/h5-7,9-10,15H,1-3,8,11-14H2,4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQFOLBDVYADCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCCN(CC=C)CC=C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid
Reactant of Route 2
N-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid
Reactant of Route 3
N-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid
Reactant of Route 4
N-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid
Reactant of Route 5
N-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid
Reactant of Route 6
N-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid

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